

Technical Guide: Discovery and Development of (R)--(4-biphenylmethyl)-proline-HCl

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Compound of Interest

Compound Name: *(R)-alpha-(4-biphenylmethyl)-proline-HCl*

CAS No.: 1049728-81-5

Cat. No.: B2708943

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Executive Summary

(R)-

-(4-biphenylmethyl)-proline-HCl (CAS: 1049728-81-5) is a high-value chiral non-proteinogenic amino acid characterized by a quaternary stereocenter at the

-position (C2) of the pyrrolidine ring. Unlike standard proline, which restricts peptide backbone flexibility via its cyclic structure, this

-substituted derivative imposes a "hyper-constraint" on the

(phi) and

(psi) torsion angles.[1]

This compound serves as a critical scaffold in medicinal chemistry for Peptidomimetics, specifically designed to lock bioactive peptides into active conformations (e.g.,

-helices or

-turns) and to enhance proteolytic stability. It has gained prominence in research targeting protein-protein interactions (PPIs), including neprilysin inhibition and, more recently, the modulation of the SARS-CoV-2 Spike/ACE2 interface.

Chemical Identity & Properties

Property	Detail
Chemical Name	(R)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS Number	1049728-81-5 (HCl salt); 959576-43-3 (Boc-protected)
Molecular Formula	
Molecular Weight	317.81 g/mol
Stereochemistry	(R)-configuration at the quaternary -carbon
Physical State	White to off-white crystalline powder
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Key Structural Feature	Quaternary -carbon with a hydrophobic biphenyl anchor

Synthetic Development Routes

The synthesis of

-substituted prolines is chemically challenging due to the steric hindrance at the quaternary center. Two primary methodologies are employed: Self-Regeneration of Stereocenters (SRS) and Asymmetric Phase-Transfer Catalysis (PTC).

Route A: Self-Regeneration of Stereocenters (SRS) - The "Seebach Method"

This is the gold standard for generating enantiopure quaternary prolines. It utilizes a chiral auxiliary derived from the amino acid itself to direct the incoming electrophile.

Protocol Logic:

- **Acetalization:** L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. This "locks" the nitrogen and carboxylate, creating a rigid template.
- **Enolization:** Treatment with a strong base (LDA) generates a lithium enolate. The bulky tert-butyl group directs the electrophile to the face opposite the auxiliary, ensuring high diastereoselectivity.
- **Alkylation:** 4-(Bromomethyl)biphenyl is introduced. The steric control forces the biphenyl group into the desired position.
- **Hydrolysis:** Acidic hydrolysis removes the auxiliary, yielding the free quaternary amino acid.

Route B: Catalytic Asymmetric Phase-Transfer Alkylation

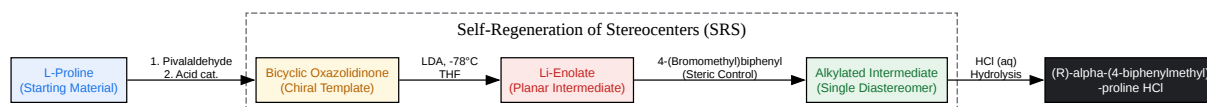
For scalable industrial applications, Maruoka catalysts (chiral quaternary ammonium salts) are used to alkylate protected proline esters.

Protocol Logic:

- **Substrate:** N-protected proline ester (e.g., Boc-Pro-OBn).
- **Catalyst:** Chiral binaphthyl-derived ammonium salt.
- **Condition:** Biphasic system (Toluene/50% KOH). The catalyst shuttles the enolate across the interface and blocks one face, allowing the biphenylmethyl halide to attack stereoselectively.

Visualization: SRS Synthetic Pathway

The following diagram illustrates the stereochemical control mechanism using the SRS method.



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Caption: The Seebach SRS pathway ensures retention of optical purity by using the proline backbone to direct the incoming biphenyl group.

Mechanism of Action & Applications

Conformational "Hyper-Constraint"

Standard proline restricts the backbone dihedral angle

to approx. -60° .^[1] The addition of the bulky biphenylmethyl group at the α -position creates a Quaternary Constraint.

- Effect: It severely restricts the angle and locks the local peptide backbone into specific secondary structures (often promoting α -helices or Type-I β -turns).
- Benefit: This pre-organizes the molecule into its "bioactive conformation," reducing the entropy penalty upon binding to a receptor.

Hydrophobic Anchoring

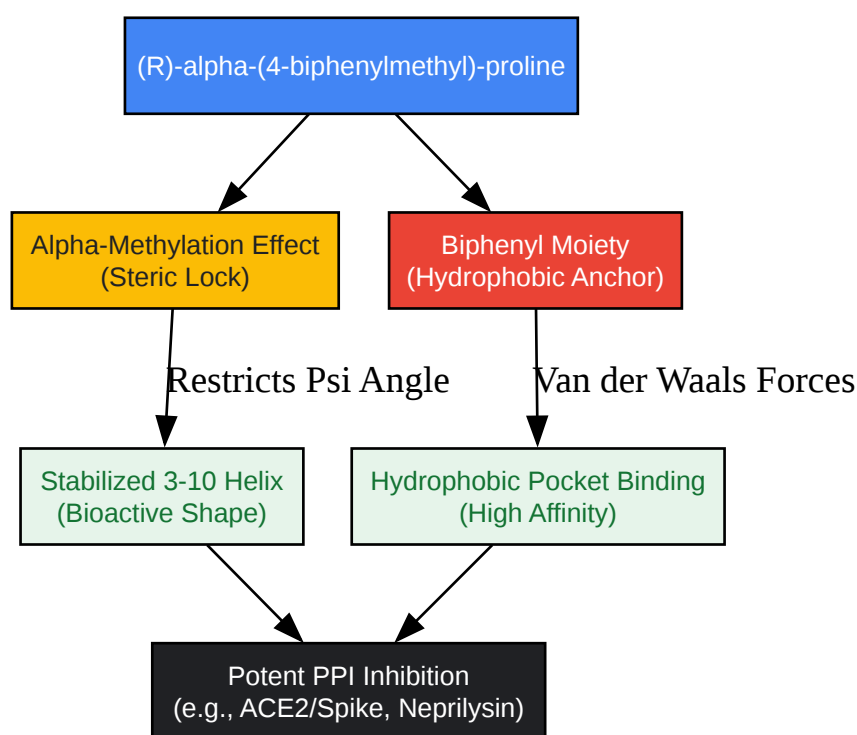
The biphenyl side chain is a privileged motif in drug discovery.

- Lipophilicity: Increases membrane permeability.

- Target Interaction: The biphenyl group often occupies deep hydrophobic pockets in enzymes (e.g., Neutral Endopeptidase, MMPs) or viral surface proteins.

Case Study: ACE2/Spike Protein Modulation

Recent computational and synthetic studies suggest that biphenyl-substituted prolines can mimic the hydrophobic residues at the SARS-CoV-2 Spike/ACE2 interface. The rigid proline scaffold positions the biphenyl group to disrupt the protein-protein interaction, acting as a potential viral entry inhibitor.



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Caption: Dual mechanism of action: conformational locking via the quaternary center and hydrophobic anchoring via the biphenyl group.

Quality Control & Analytical Protocols

To ensure the integrity of this compound for research use, the following analytical standards must be met.

Test	Method	Acceptance Criteria
Purity	HPLC (C18 Column, ACN/Water gradient)	
Chiral Purity	Chiral HPLC (Chiralpak AD-H or OD-H)	ee (Enantiomeric Excess)
Identity	-NMR (500 MHz, DMSO-)	Consistent with structure; integration of biphenyl protons (9H) vs proline ring.
Counterion	Ion Chromatography / Titration	Chloride content consistent with mono-HCl salt ()
Residual Solvent	GC-Headspace	Toluene/THF < 500 ppm

Handling Protocol:

- Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.
- Solubilization: Dissolve in DMSO for stock solutions. Avoid repeated freeze-thaw cycles.

References

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